

Lsd1-IN-29: A Chemical Probe for Interrogating LSD1 Function

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Compound of Interest

Compound Name: Lsd1-IN-29

Cat. No.: B12388666

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Application Notes and Protocols for Researchers

Lsd1-IN-29 is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. This chemical probe serves as a valuable tool for researchers, scientists, and drug development professionals to investigate the multifaceted roles of LSD1 in gene regulation, cellular differentiation, and disease pathogenesis, particularly in cancers such as acute myeloid leukemia (AML). This document provides detailed application notes and experimental protocols for the effective use of **Lsd1-IN-29** in studying LSD1 function.

Biochemical and Cellular Activity of Lsd1-IN-29

Lsd1-IN-29 exhibits high potency in biochemical assays and demonstrates on-target effects in cellular models. Its activity is summarized in the tables below.

Table 1: Biochemical Activity of **Lsd1-IN-29**

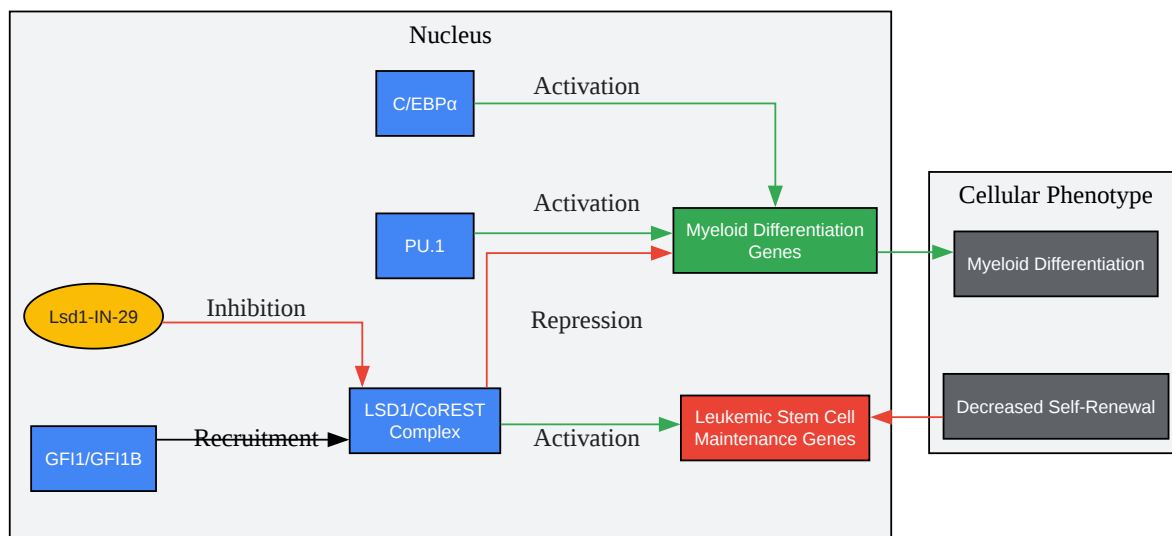
Parameter	Value	Description
LSD1 IC50	18 nM	Concentration of Lsd1-IN-29 required to inhibit 50% of LSD1 enzymatic activity in a biochemical assay.
Mechanism of Action	Reversible	Lsd1-IN-29 does not form a covalent bond with the FAD cofactor of LSD1, allowing for washout experiments.
Selectivity	High	Displays significant selectivity for LSD1 over other histone demethylases and monoamine oxidases.

Table 2: Cellular Activity of **Lsd1-IN-29** in AML Cell Lines

Cell Line	Effect	Concentration
OCI-AML3	Induction of differentiation markers (e.g., CD11b)	1 μ M
MOLM-13	Synergistic apoptosis with HDAC inhibitors	0.5 - 1 μ M
NB4	Enhanced sensitivity to retinoic acid-induced differentiation	0.5 μ M
MLL-AF9 AML model	Reduction of leukemic cell burden in vivo	Not specified

Signaling Pathways Involving LSD1

LSD1 is a critical regulator of gene expression and is involved in various signaling pathways, often acting as a scaffold for larger protein complexes. Its inhibition by **Lsd1-IN-29** can modulate these pathways, leading to therapeutic effects in diseases like AML.



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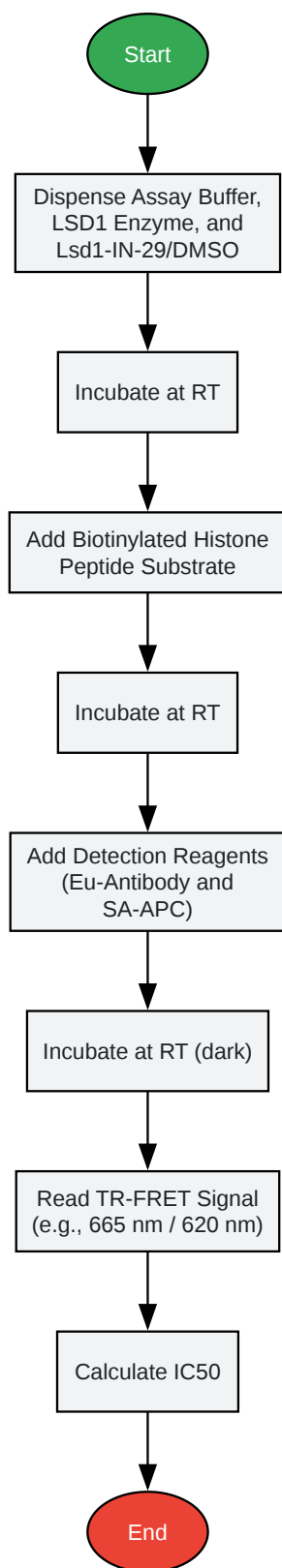
Caption: LSD1 signaling in AML and the effect of **Lsd1-IN-29**.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of **Lsd1-IN-29** are provided below.

Biochemical LSD1 Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of **Lsd1-IN-29** against LSD1.^{[1][2][3][4]}



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Caption: Workflow for the LSD1 TR-FRET biochemical assay.

Materials:

- Recombinant human LSD1/CoREST complex
- Biotinylated histone H3 peptide (e.g., H3K4me1/2)
- **Lsd1-IN-29**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% BSA, 0.01% Tween-20)
- Detection Reagents: Europium-labeled anti-histone antibody (e.g., anti-H3K4me0) and Streptavidin-Allophycocyanin (SA-APC)
- 384-well low-volume plates
- TR-FRET plate reader

Procedure:

- Prepare serial dilutions of **Lsd1-IN-29** in DMSO, followed by dilution in Assay Buffer.
- Add 2 μ L of diluted **Lsd1-IN-29** or DMSO (control) to the wells of a 384-well plate.
- Add 2 μ L of LSD1/CoREST complex (e.g., 2.5 nM final concentration) to all wells.
- Incubate for 15 minutes at room temperature.
- Add 2 μ L of biotinylated histone H3 peptide substrate (e.g., 50 nM final concentration) to initiate the reaction.
- Incubate for 60 minutes at room temperature.
- Add 4 μ L of detection reagent mix (containing Eu-antibody and SA-APC in detection buffer).
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

- Calculate the ratio of APC signal (665 nm) to Europium signal (620 nm).
- Plot the TR-FRET ratio against the logarithm of **Lsd1-IN-29** concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Cellular Western Blot for Histone Methylation

This protocol details the use of Western blotting to assess the effect of **Lsd1-IN-29** on global levels of histone H3 lysine 4 dimethylation (H3K4me2) in cultured cells.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

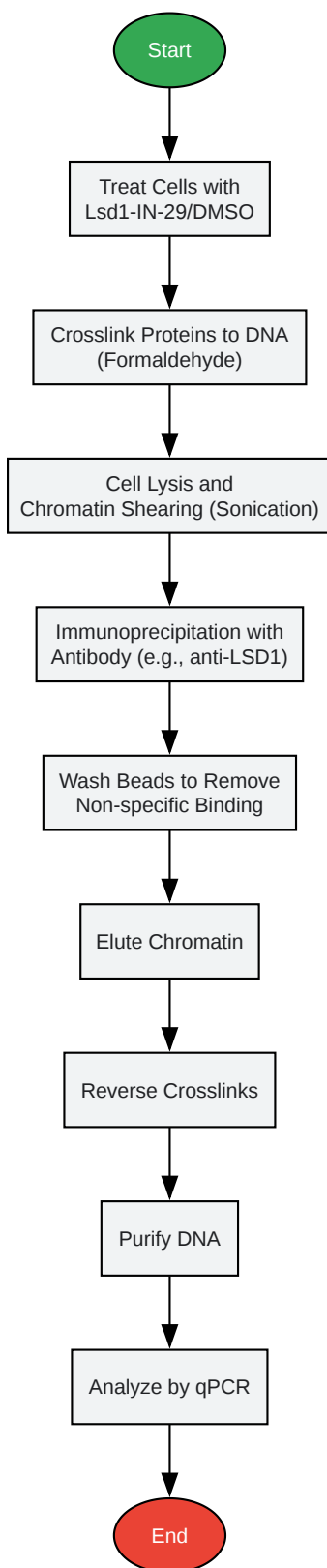
- AML cell line (e.g., OCI-AML3)
- **Lsd1-IN-29**
- Cell culture medium and supplements
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K4me2, anti-total Histone H3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed AML cells at an appropriate density and allow them to adhere or stabilize in suspension.
- Treat cells with varying concentrations of **Lsd1-IN-29** (e.g., 0.1, 1, 10 μ M) or DMSO for 24-72 hours.
- Harvest cells by centrifugation and wash with ice-cold PBS.
- Lyse cells in RIPA buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize protein concentrations and prepare samples with Laemmli sample buffer.
- Separate 10-20 μ g of protein per lane by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-total H3) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply chemiluminescent substrate and visualize the bands using an imaging system.
- Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines a ChIP assay to investigate the effect of **Lsd1-IN-29** on the occupancy of LSD1 and histone marks at specific gene promoters.^{[9][10][11][12]}



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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Materials:

- AML cell line
- **Lsd1-IN-29**
- Formaldehyde
- Glycine
- ChIP lysis and wash buffers
- Antibodies for immunoprecipitation (e.g., anti-LSD1, anti-H3K4me2, IgG control)
- Protein A/G magnetic beads
- Elution buffer
- Proteinase K
- RNase A
- DNA purification kit
- qPCR primers for target gene promoters
- qPCR master mix and instrument

Procedure:

- Treat cells with **Lsd1-IN-29** or DMSO for the desired time.
- Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the crosslinking reaction with glycine.
- Harvest and lyse the cells.

- Shear chromatin to an average size of 200-500 bp using sonication.
- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin with the desired antibody overnight at 4°C.
- Capture the antibody-chromatin complexes with protein A/G beads.
- Wash the beads to remove non-specifically bound chromatin.
- Elute the chromatin from the beads.
- Reverse the crosslinks by incubating at 65°C overnight with proteinase K.
- Purify the immunoprecipitated DNA.
- Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
- Analyze the data as a percentage of input.

By utilizing **Lsd1-IN-29** and the protocols outlined above, researchers can effectively probe the function of LSD1 in various biological contexts, contributing to a deeper understanding of its role in health and disease and potentially identifying new therapeutic strategies.

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